

Comparative Analysis of MRT67307 Cross-Reactivity with Other Kinases

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Compound of Interest		
Compound Name:	MRT67307	
Cat. No.:	B560048	Get Quote

MRT67307 is a potent, reversible, and ATP-competitive small molecule inhibitor primarily targeting TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKɛ), key regulators of the innate immune response.[1][2][3] It is a derivative of BX795 but exhibits a more selective profile with fewer off-target effects, particularly concerning the JNK and p38 MAPK pathways. [1][3][4] This guide provides a comparative overview of MRT67307's inhibitory activity against its primary targets and a panel of other kinases, supported by experimental data and protocols.

Quantitative Kinase Inhibition Profile of MRT67307

The selectivity of MRT67307 has been assessed against a range of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of MRT67307, providing a quantitative comparison of its potency against various targets. Lower IC50 values indicate higher potency.



Kinase Target Family	Kinase	IC50 (nM)	Notes
IKK-related Kinases (Primary Targets)	TBK1	19	Potent inhibition.[5][6] [7][8]
ΙΚΚε	160	Potent inhibition.[5][6] [7][8]	
Autophagy-related Kinases	ULK1	45	High-potency off- target inhibition.[5]
ULK2	38	High-potency off- target inhibition.[5][7]	
AMPK-related Kinases	MARK1	27	Potent off-target inhibition.[3][6]
MARK2	52	Potent off-target inhibition.[3][6]	
MARK3	36	Potent off-target inhibition.[3]	_
MARK4	41	Potent off-target inhibition.[3]	_
NUAK1	230	Moderate off-target inhibition.[6]	_
SIK1	250	Moderate off-target inhibition.[6]	-
SIK2	67	Potent off-target inhibition.[3][6]	_
SIK3	430	Moderate off-target inhibition.[6]	_
Canonical IKKs	ΙΚΚα	>10,000	Highly selective over canonical IKKs.[5][7]







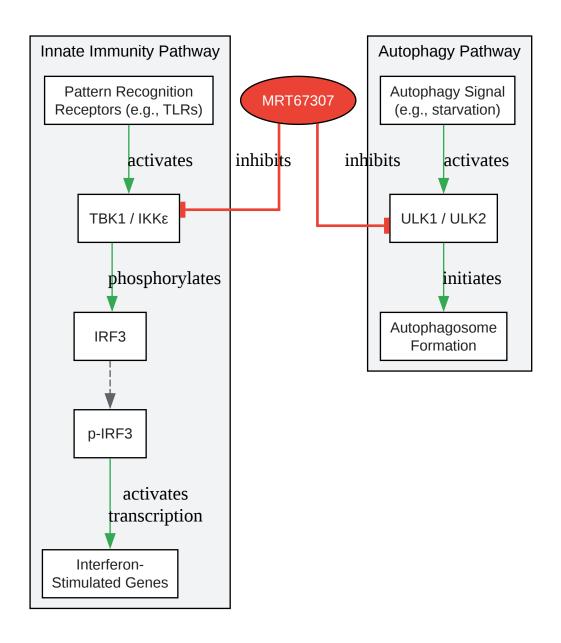
ΙΚΚβ	>10,000	Highly selective over canonical IKKs.[5][7]
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Note: While potent against TBK1 and IKKε, **MRT67307** also demonstrates significant inhibitory activity against ULK, MARK, and SIK kinase families, which should be considered in experimental design.[3][5][6][8] However, it does not inhibit the canonical IKKα or IKKβ kinases, thus avoiding interference with the classical NF-κB signaling pathway.[1][5]

Signaling Pathway Inhibition by MRT67307

MRT67307 primarily interferes with the TBK1/IKKɛ signaling cascade, which is crucial for the production of type I interferons in response to viral or bacterial stimuli. It also blocks the ULK1/2-mediated autophagy pathway.





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Caption: MRT67307 inhibits TBK1/IKKs and ULK1/ULK2 kinase activity.

Experimental Protocols

The determination of kinase inhibition by **MRT67307** typically involves biochemical and cell-based assays.

This in vitro assay directly measures the enzymatic activity of purified kinases and is considered a gold standard for kinase profiling.[9]



- Objective: To determine the IC50 value of MRT67307 against a specific kinase.
- Principle: The assay measures the transfer of a radiolabeled phosphate group from [y-32P]ATP to a substrate peptide or protein by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation.[9][10]
- Methodology:
 - Reaction Mixture Preparation: Purified kinases and their specific substrates are diluted in a kinase buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10 mM magnesium acetate).[6][10]
 - Inhibitor Incubation: Serial dilutions of MRT67307 (or a DMSO control) are pre-incubated with the kinase and substrate mixture.
 - Reaction Initiation: The kinase reaction is initiated by adding [y-32P]ATP to a final concentration of 0.1 mM.[6][10]
 - Incubation: The reaction proceeds for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).[10]
 - Reaction Termination: The reaction is stopped by adding a solution containing SDS (to a final concentration of 1.0%) and EDTA (to 20 mM).[6][10]
 - Detection: The reaction products are separated by SDS-PAGE. The gel is dried, and the radiolabeled, phosphorylated substrate is detected and quantified by autoradiography.[10]
 - Data Analysis: The amount of phosphorylation at different inhibitor concentrations is used to calculate the IC50 value.

Cell-based assays are crucial for confirming that the inhibitor can engage its target within a biological context and exert a downstream effect.[11]

 Objective: To confirm that MRT67307 inhibits TBK1/IKKε-mediated IRF3 phosphorylation in cells.



- Principle: Macrophages are stimulated to activate the TBK1/IKKε pathway. The phosphorylation status of IRF3, a direct downstream substrate, is then measured by Western blot in the presence or absence of MRT67307.[6]
- Methodology:
 - Cell Culture: Mouse bone-marrow-derived macrophages (BMDMs) or other suitable cell lines (e.g., MEFs, 293T cells) are cultured in appropriate media (e.g., DMEM with 10% FBS).[6][10]
 - Inhibitor Treatment: Cells are pre-treated with various concentrations of MRT67307 (e.g., 0-10 μM) or a DMSO control for a specified time (e.g., 1 hour).[10]
 - Pathway Stimulation: The TBK1/IKKε pathway is activated by treating cells with an agonist like poly(I:C) or lipopolysaccharide (LPS).[6]
 - Cell Lysis: After stimulation, cells are washed and lysed to extract total protein.
 - Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
 - Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.
 - Detection and Analysis: The bands are visualized using a secondary antibody and chemiluminescence. The ratio of p-IRF3 to total IRF3 is calculated to determine the extent of inhibition.[7]

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